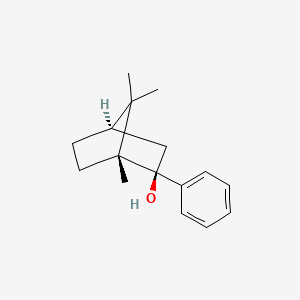

phenylborneol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

phenylborneol is a chiral organic compound with a unique structure that includes a phenyl group attached to a bornane skeleton This compound is known for its applications in various fields, including chemistry, biology, and medicine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phenylborneol typically involves the Grignard reaction. One common method starts with (+)-camphor, which undergoes a Grignard reaction with phenyl magnesium bromide in diethyl ether. This reaction yields this compound with a yield of approximately 28% . The reaction mixture is then subjected to hydrolysis and purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

phenylborneol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenyl ketones, while reduction can produce various alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

Phenylborneol exhibits potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory and analgesic effects.

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. For instance, a study published in the Journal of Natural Products demonstrated that this compound reduced inflammation in animal models by downregulating NF-kB signaling pathways .

- Analgesic Properties : Another research highlighted its efficacy in pain management. In preclinical trials, this compound showed significant pain relief comparable to standard analgesics, suggesting its potential as a natural alternative for pain management .

Fragrance Industry

This compound is utilized extensively in the fragrance industry due to its pleasant aroma and stability.

- Fragrance Composition : It is often used as a key ingredient in perfumes and scented products. Its unique scent profile can enhance floral and woody fragrances, making it a valuable component in high-end perfumes. A study conducted by fragrance chemists noted that this compound could enhance the longevity of scents when combined with other aromatic compounds .

- Sustainability Aspect : The increasing demand for natural and sustainable ingredients in fragrances has led to renewed interest in this compound derived from renewable sources like camphor . This aligns with the industry's shift towards more eco-friendly practices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthesis of Complex Molecules : It can be utilized to synthesize various complex organic molecules. For example, this compound has been used as a starting material for synthesizing other terpenes and terpenoids through various chemical reactions including oxidation and reduction processes .

- Case Study on Grignard Reactions : A notable case study involved the use of phenyl magnesium bromide with camphor to yield this compound with yields reported between 20% to 30%. This reaction illustrates its utility in forming new carbon-carbon bonds essential for building complex organic structures .

Table 1: Summary of this compound Applications

Table 2: Comparative Analysis of this compound with Other Compounds

| Compound | Boiling Point (°C) | Yield (%) | Main Application Area |

|---|---|---|---|

| This compound | 165-172 | 20-30 | Pharmaceuticals, Fragrances |

| Borneol | 210-212 | Varies | Pharmaceuticals |

| Camphor | 204 | Varies | Fragrances, Pharmaceuticals |

Mécanisme D'action

The mechanism of action of phenylborneol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S,4R)-Borneol: A similar compound with a different functional group, known for its use in traditional medicine.

(1R,2S,4R)-Camphor: Another related compound used in various industrial applications.

Uniqueness

phenylborneol is unique due to its phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Propriétés

Formule moléculaire |

C16H22O |

|---|---|

Poids moléculaire |

230.34 g/mol |

Nom IUPAC |

(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15-,16+/m1/s1 |

Clé InChI |

GJOSGKNJWBGNSY-BMFZPTHFSA-N |

SMILES |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |

SMILES isomérique |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)O |

SMILES canonique |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.